3-(METHYLNITROSAMINO)PROPIONITRILE

carcinogenesis organ-specific toxicity betel quid research

3-(Methylnitrosamino)propionitrile (MNPN; CAS 60153-49-3), also known as N-(2-cyanoethyl)-N-methylnitrous amide, is an N-nitrosamine compound with molecular formula C4H7N3O and molecular weight 113.12 g/mol. It is classified as a nitrile and nitroso compound, and the International Agency for Research on Cancer (IARC) identifies MNPN as a carcinogenic agent.

Molecular Formula C4H7N3O
Molecular Weight 113.12 g/mol
CAS No. 60153-49-3
Cat. No. B133914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(METHYLNITROSAMINO)PROPIONITRILE
CAS60153-49-3
Synonyms3-(Methylnitrosoamino)propanenitrile;  3-(N-Nitrosomethylamino)propionitrile; 
Molecular FormulaC4H7N3O
Molecular Weight113.12 g/mol
Structural Identifiers
SMILESCN(CCC#N)N=O
InChIInChI=1S/C4H7N3O/c1-7(6-8)4-2-3-5/h2,4H2,1H3
InChIKeyHZDLDFBKYBGNHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylnitrosamino)propionitrile (CAS 60153-49-3): Technical Identity and Carcinogen Classification


3-(Methylnitrosamino)propionitrile (MNPN; CAS 60153-49-3), also known as N-(2-cyanoethyl)-N-methylnitrous amide, is an N-nitrosamine compound with molecular formula C4H7N3O and molecular weight 113.12 g/mol [1]. It is classified as a nitrile and nitroso compound, and the International Agency for Research on Cancer (IARC) identifies MNPN as a carcinogenic agent [1]. MNPN is an Areca-derived nitrosamine formed via nitrosation of arecoline, the major alkaloid in areca nut [2]. Unlike tobacco-specific N-nitrosamines (TSNAs) such as NNK and NNN, MNPN belongs to the areca nut-derived nitrosamine (ADNA) class with a distinct biosynthetic origin and carcinogen classification (IARC Group 2B) relative to TSNAs (IARC Group 1) [3].

Why 3-(Methylnitrosamino)propionitrile (MNPN) Cannot Be Substituted by Generic N-Nitrosamines


Generic N-nitrosamines cannot substitute for MNPN in research applications due to three critical differentiating factors: (1) distinct biosynthetic origin—MNPN is formed from arecoline nitrosation under mild conditions, whereas TSNAs like NNK and NNN originate from tobacco alkaloids [1]; (2) unique DNA alkylation chemistry—MNPN undergoes metabolic α-hydroxylation to yield 2-cyanoethyldiazohydroxide, producing 7-(2-cyanoethyl)guanine and O6-(2-cyanoethyl)guanine adducts via cyanoethylation, whereas NNK and NNN predominantly generate methylated and pyridyloxobutyl adducts [2]; and (3) differential organ-specific carcinogenicity—MNPN and NNK exhibit markedly different tumor induction profiles in the same rodent model, with MNPN inducing nasal tumors in 80% of rats versus NNK's 43%, while NNK induces lung tumors in 90% versus MNPN's 13% [3]. These quantitative and mechanistic differences render class-level extrapolation scientifically invalid.

3-(Methylnitrosamino)propionitrile (MNPN): Quantitative Evidence Guide for Differentiated Scientific Selection


Organ-Specific Carcinogenicity Profile of MNPN versus NNK in Rat Oral Mucosa Model

In a head-to-head comparative carcinogenicity study using F344 rats, MNPN and NNK were applied via twice-daily oral cavity swabbing with aqueous solutions for up to 61 weeks. MNPN induced nasal tumors in 80% of rats, while NNK induced nasal tumors in only 43% of rats—a nearly two-fold higher nasal tumor incidence for MNPN [1]. Conversely, NNK induced lung adenoma and/or adenocarcinoma in 90% of rats, compared to only 13% lung adenoma incidence with MNPN—a 77-percentage-point differential [1]. Liver tumor incidence was 30% for NNK versus 10% for MNPN. Both compounds induced only one oral tumor each among 30 animals per group, confirming that organ-specific carcinogenicity—not local application site—drives tumorigenic outcomes [1].

carcinogenesis organ-specific toxicity betel quid research N-nitrosamine toxicology

Subcutaneous Carcinogenicity: Complete Tumor Induction by MNPN in F344 Rats

In a foundational carcinogenicity assessment, MNPN was administered to F344 rats via subcutaneous injection at a total dose of 1.1 mmol administered in 60 subdoses. All 15 male and all 15 female rats (100%) developed tumors within 24 weeks [1]. The tumor distribution was multi-organ: 27 rats had esophageal tumors, 21 had nasal tumors, 11 had tongue tumors, and 2 animals had either pharyngeal carcinomas or forestomach papillomas. Twenty-six rats developed tumors in at least two different organs [1]. No tumors were observed in the solvent control group. This 100% tumor incidence in both sexes contrasts with class-level N-nitrosamine carcinogenicity that typically exhibits sex-dependent or partial tumor induction profiles, underscoring MNPN's potency as a complete carcinogen in this model system.

carcinogenicity nitrosamine toxicology rodent tumor models betel quid carcinogenesis

Unique DNA Cyanoethylation Adducts versus Methylation by Other N-Nitrosamines

MNPN undergoes metabolic α-hydroxylation to produce 2-cyanoethyldiazohydroxide, which reacts with DNA to form 7-(2-cyanoethyl)guanine and O6-(2-cyanoethyl)guanine adducts [1]. This cyanoethylation pathway is mechanistically distinct from the DNA methylation produced by many N-nitrosamines (including NNK) and from the pyridyloxobutylation produced specifically by TSNAs. In vivo assessment in F344 rats following MNPN administration revealed that the highest adduct levels were detected in the nasal cavity, which corresponds precisely to the primary target organ for MNPN carcinogenesis (80% nasal tumor incidence) [2]. The adduct characterization was confirmed via HPLC isolation, UV spectra, mass spectra, and proton magnetic resonance spectra [1].

DNA adduct formation cyanoethylation metabolic activation nitrosamine mechanism

Human Exposure Quantification: Salivary MNPN Levels in Betel Quid Chewers

MNPN was detected and quantified in the saliva of betel quid chewers at concentrations ranging from 0.5 to 11.4 μg/L (micrograms per liter) [1]. This was the first direct demonstration of human exposure to this carcinogen via the betel quid chewing habit. Notably, MNPN was detected in saliva from chewers who did not add tobacco to their quid, confirming that the areca nut alone serves as the precursor source via arecoline nitrosation [2]. This human exposure quantification provides a benchmark concentration range that informs in vitro dosing studies and risk assessment models. In contrast, TSNAs like NNK and NNN are primarily detected in tobacco users' biological fluids at different concentration ranges, reflecting distinct exposure source profiles.

human exposure assessment salivary biomarkers betel quid research nitrosamine biomonitoring

Regulatory Nitrosamine Impurity Reference Standard for Pharmaceutical Analysis

3-(Methylnitrosamino)propionitrile (CAS 60153-49-3) is supplied as a characterized nitrosamine impurity reference standard with detailed characterization data compliant with regulatory guidelines, suitable for use in Abbreviated New Drug Applications (ANDA) and commercial pharmaceutical production [1]. Following the global regulatory focus on nitrosamine impurities in drug products and APIs, this compound serves as a specific analytical reference material distinct from more commonly encountered nitrosamine impurities such as NDMA or NDEA. The defined CAS registry number (60153-49-3), molecular weight (113.12 g/mol), and analytical characterization enable unambiguous identification and quantification in complex pharmaceutical matrices.

nitrosamine impurity pharmaceutical analysis regulatory compliance reference standard

Validated Research and Industrial Applications of 3-(Methylnitrosamino)propionitrile (MNPN, CAS 60153-49-3)


Experimental Carcinogenesis: Nasal and Upper Aerodigestive Tract Tumor Induction Studies

MNPN is the optimal carcinogen for studies requiring high nasal tumor incidence (80%) in rodent models, as established by direct head-to-head comparison with NNK (43% nasal tumor incidence) [1]. Its multi-organ tumor profile (nasal cavity, esophagus, tongue, liver) enables investigations of upper aerodigestive tract carcinogenesis mechanisms relevant to areca nut-associated human cancers. The 100% tumor induction rate with predictable 24-week latency following subcutaneous administration [2] makes MNPN a reliable positive control for chemoprevention studies evaluating candidate agents against nitrosamine-induced carcinogenesis.

DNA Adduct Biomarker Development: Cyanoethylation-Specific Assay Calibration

MNPN serves as the definitive reference standard for synthesizing and characterizing 7-(2-cyanoethyl)guanine and O6-(2-cyanoethyl)guanine DNA adducts [1]. These adducts are mechanistically unique to MNPN and acrylonitrile exposure, distinguishing them from the methylated adducts produced by most other N-nitrosamines. Researchers developing LC-MS/MS methods for human biomonitoring of areca nut-derived nitrosamine exposure require authentic MNPN to generate calibration curves and validate adduct detection assays, particularly for studies in populations where betel quid chewing is prevalent and salivary MNPN concentrations range from 0.5 to 11.4 μg/L [2].

Pharmaceutical Nitrosamine Impurity Method Development and Validation

In pharmaceutical quality control, MNPN is used as an analytically characterized reference standard for developing and validating detection methods for nitrosamine impurities per ICH M7 guidelines [1]. Unlike generic nitrosamine standards, MNPN's distinct structural features (cyanoethyl group, molecular weight 113.12 g/mol, CAS 60153-49-3) ensure accurate method specificity when screening drug products for potential nitrosamine contamination. This is particularly relevant for ANDA submissions and commercial manufacturing where regulatory agencies require demonstrated analytical capability for a defined panel of nitrosamine impurities.

Comparative Toxicology: Differentiating Areca Nut versus Tobacco Carcinogenesis

For studies requiring discrimination between areca nut-derived and tobacco-specific nitrosamine carcinogenesis mechanisms, MNPN provides the critical comparator to NNK and NNN. The stark difference in lung tumor induction (MNPN 13% vs NNK 90%) and nasal tumor induction (MNPN 80% vs NNK 43%) in the same F344 rat model [1] establishes MNPN as the essential reference compound for investigations examining the relative contributions of ADNAs versus TSNAs to cancer risk in betel quid users. This differential tumor profile also supports research into organ-specific metabolic activation pathways of structurally distinct N-nitrosamines.

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